(3R)-3-Hydroxy-2-oxo-4-phosphonooxybutanoate
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Description
2-oxo-3-Hydroxy-4-phosphobutanoic acid, also known as alpha-keto-3-hydroxy-4-phosphobutyrate or (3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2-oxo-3-Hydroxy-4-phosphobutanoic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-oxo-3-Hydroxy-4-phosphobutanoic acid exists in all eukaryotes, ranging from yeast to humans. 2-oxo-3-Hydroxy-4-phosphobutanoic acid participates in a number of enzymatic reactions. In particular, 2-oxo-3-Hydroxy-4-phosphobutanoic acid can be biosynthesized from 4-phospho-D-erythronate; which is mediated by the enzyme erythronate-4-phosphate dehydrogenase. In addition, 2-oxo-3-Hydroxy-4-phosphobutanoic acid and L-glutamic acid can be converted into O-phospho-4-hydroxy-L-threonine and oxoglutaric acid through its interaction with the enzyme 3-phosphoserine aminotransferase / phosphohydroxythreonine aminotransferase. Outside of the human body, 2-oxo-3-hydroxy-4-phosphobutanoic acid can be found in a number of food items such as cascade huckleberry, colorado pinyon, citrus, and soft-necked garlic. This makes 2-oxo-3-hydroxy-4-phosphobutanoic acid a potential biomarker for the consumption of these food products.
(R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid is a 2-oxo monocarboxylic acid that is 2-oxobutanoic acid which is substituted by a phosphonooxy group at position 4 and a hydroxy group at the 3-pro-R position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, a carboxyalkyl phosphate, an oxoalkyl phosphate, a hydroxyalkyl phosphate and a secondary alpha-hydroxy ketone. It derives from a butyric acid. It is a conjugate acid of a (R)-3-hydroxy-2-oxo-4-(phosphonatoooxy)butanoate.
Properties
Molecular Formula |
C4H7O8P |
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Molecular Weight |
214.07 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2-oxo-4-phosphonooxybutanoic acid |
InChI |
InChI=1S/C4H7O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2,5H,1H2,(H,7,8)(H2,9,10,11)/t2-/m1/s1 |
InChI Key |
MZJFVXDTNBHTKZ-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)C(=O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(=O)C(=O)O)O)OP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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